![molecular formula C10H12N2O3 B1492318 (2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089548-96-7](/img/structure/B1492318.png)

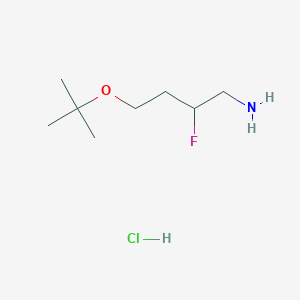

(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Overview

Description

Molecular Structure Analysis

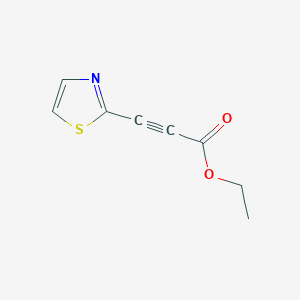

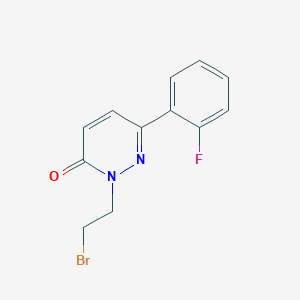

The molecular weight of “(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” is 142.15 . The InChI code is 1S/C7H10O3/c8-7(9)4-3-6-2-1-5-10-6/h3-4,6H,1-2,5H2,(H,8,9)/b4-3+ . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” has a molecular weight of 142.15 . The physical form of the compound is liquid .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

- The synthesis of bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids demonstrates the utility of such compounds in preparing 4-hydroxy-2H-pyran-2-ones and other heterocycles, highlighting a method for the efficient preparation of naturally occurring pyrones (Schmidt et al., 2006).

- Activated nitriles have been used as key intermediates for synthesizing various heterocyclic compounds, including thiazole, pyrazole, oxazole, and pyrimidine derivatives. This underscores the versatility of compounds like "(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid" in the synthesis of new heterocyclic molecules with potential biological activity (Fadda et al., 2012).

Luminescent Sensing and MOFs

- Uncommon pyrazoyl-carboxyl bifunctional ligand-based lanthanide metal-organic frameworks (Ln-MOFs) have been constructed using similar compounds. These frameworks exhibit significant potential in luminescent sensing for detecting environmentally relevant ions and gases, showcasing the application of such compounds in creating functional materials for environmental monitoring (Li et al., 2016).

Nanoparticle Synthesis

- Pyrazole-stabilized dinuclear palladium(II) chalcogenolates, formed through oxidative addition of bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides to palladium(II), have been tailored for the synthesis of Pd-S/Se nanoparticles. This illustrates the role of pyrazole derivatives in the formation of nanomaterials with potential applications in catalysis and materials science (Sharma et al., 2015).

Catalysis

- Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), indicating the application of pyrazole derivatives in catalyzing condensation reactions (Tayebi et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for “(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . These codes indicate that the compound may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

(E)-3-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)2-1-8-5-11-12(6-8)9-3-4-15-7-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHXTLLVZQQHPY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1N2C=C(C=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)

![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)